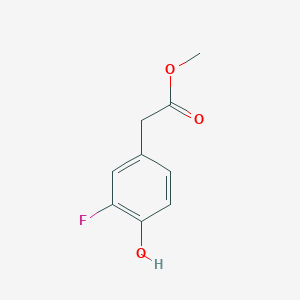

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Description

BenchChem offers high-quality methyl 2-(3-fluoro-4-hydroxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-fluoro-4-hydroxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXONPFSLAZILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79280-92-5 | |

| Record name | methyl 2-(3-fluoro-4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of the final drug molecule, making this compound a key building block in medicinal chemistry. This guide provides a detailed overview of a robust synthetic route to methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and a comprehensive approach to its characterization, ensuring product identity and purity.

Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

The most direct and efficient method for the synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(3-fluoro-4-hydroxyphenyl)acetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Principle: Fischer Esterification

The Fischer esterification is an equilibrium reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed.

Reaction Scheme:

Caption: Synthetic workflow for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Characterization Logic

The following diagram outlines the logical flow of the characterization process to confirm the structure and purity of the synthesized product.

Caption: Logical workflow for the characterization of the final product.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. The detailed experimental protocol for Fischer esterification, coupled with a thorough characterization strategy employing NMR, IR, and mass spectrometry, offers a reliable pathway for researchers and drug development professionals to obtain and validate this important chemical intermediate. The provided visualizations and data tables serve as quick references to aid in the practical application of this information.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2019). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0183450). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0315234). Retrieved from [Link]

-

RSC Publishing. (2019). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of halo-aliphatic esters of carboxylic acids.

- Google Patents. (n.d.). PROCESS FOR PREPARATION OF α-HYDROXYCARBOXYLIC ACID AMIDES.

-

ResearchGate. (2018). Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Retrieved from [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing esters and organic halides.

-

PubChemLite. (n.d.). Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate (C9H9FO3). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of o-methyl hydroxyphenylacetate.

-

PubMed Central. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Retrieved from [Link]

-

PubMed. (2007). Synthesis, physicochemical characterization and pharmacological investigation of indolacin-5-fluorouracil-1-ylmethyl ester. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-hydroxyphenyl acetate. Retrieved from [Link]

-

RSC Publishing. (2025). Synthesis and characterization of isostructural annulated actinocenes. Retrieved from [Link]

-

ResearchGate. (2018). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl (4-hydroxyphenyl)acetate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Redstone Government Consulting. (2023). Cost Accounting Standard (CAS) 405 – Accounting for Unallowable Costs. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate for Researchers and Drug Development Professionals

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive overview of the available technical information, inferred properties, and potential applications of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, drawing upon data from closely related analogs to offer valuable insights for researchers in the field.

Chemical Identity and Properties

The structural attributes of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate suggest a unique combination of properties that are highly desirable in drug design. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

Inferred Physicochemical Properties

Based on the properties of structurally similar compounds, we can infer the following characteristics for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

| Property | Inferred Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C₉H₉FO₃ | Based on the chemical structure |

| Molecular Weight | ~184.16 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Analogs like methyl 4-hydroxyphenylacetate are solids.[1] |

| Melting Point | Expected to be in a moderate range | Methyl 4-hydroxyphenylacetate has a melting point of 55-58 °C.[1] |

| Boiling Point | Elevated, likely requiring vacuum for distillation | Methyl 4-hydroxyphenylacetate has a boiling point of 162-163 °C at 5 mmHg.[1] |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | The ester and phenol groups would contribute to polarity, while the phenyl ring provides nonpolar character. |

A comparative analysis of related compounds for which data is available is presented below:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-hydroxyphenylacetate | 14199-15-6 | C₉H₁₀O₃ | 166.17 |

| Methyl 2-(2-fluoro-3-hydroxyphenyl)acetate | 628334-73-6 | C₉H₉FO₃ | 184.16 |

| Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate | Not readily available | C₉H₈F₂O₃ | 202.15 |

| Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | Not readily available | C₉H₈F₂O₃ | 202.15 |

Potential Synthesis Strategies

The synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate can be approached through several established organic chemistry methodologies. A plausible and efficient synthetic route would likely involve the esterification of the corresponding carboxylic acid, 2-(3-fluoro-4-hydroxyphenyl)acetic acid.

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic pathway for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 3-Fluoro-4-hydroxybenzaldehyde: This starting material can be synthesized via fluorination of 4-hydroxybenzaldehyde using an appropriate fluorinating agent.

-

Cyanation to form 3-Fluoro-4-hydroxyphenylacetonitrile: The aldehyde is converted to the corresponding nitrile. This can be achieved through various methods, such as the Strecker synthesis or by reaction with a cyanide source.

-

Hydrolysis to 2-(3-fluoro-4-hydroxyphenyl)acetic acid: The nitrile is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Esterification to Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: The final step involves the esterification of the carboxylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are important scaffolds in medicinal chemistry. The introduction of fluorine can significantly enhance the therapeutic potential of these molecules.

Role of Fluorine in Drug Design

The incorporation of fluorine into a drug candidate can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position.

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets.

-

Improved Pharmacokinetics: Altering the lipophilicity and pKa of a molecule can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Therapeutic Areas

Given that fluorinated compounds are prevalent in many classes of drugs, methyl 2-(3-fluoro-4-hydroxyphenyl)acetate could serve as a key intermediate in the synthesis of novel therapeutics for:

-

Oncology: As a building block for enzyme inhibitors or receptor modulators.[2]

-

Inflammation and Immunology: In the development of anti-inflammatory agents.

-

Infectious Diseases: As a precursor to new antibiotics, drawing parallels to the development of fluoroquinolones.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is not available, general laboratory safety precautions for handling aromatic esters and fluorinated compounds should be strictly followed.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Hazard Classifications of Similar Compounds:

-

Methyl 4-hydroxyphenylacetate: May cause skin, eye, and respiratory irritation.[1][4][5]

-

Methyl Fluoroacetate (a related fluorinated ester): Highly toxic and flammable.[6] It is crucial to handle all novel fluorinated compounds with extreme caution until their toxicological properties are well-characterized.

Conclusion

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate represents a promising, albeit not yet fully characterized, chemical entity with considerable potential for application in drug discovery and materials science. By leveraging our understanding of related fluorinated phenylacetic acid derivatives, researchers can strategically employ this compound as a valuable building block for the synthesis of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for further investigation and innovation in this exciting area of chemistry.

References

-

PubChem. Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. methyl 4-hydroxyphenyl acetate. [Link]

-

Human Metabolome Database. Showing metabocard for 4-Hydroxyphenyl acetate (HMDB0060390). [Link]

-

Chemsrc. Methyl (4-hydroxy-3-methylphenyl)acetate. [Link]

-

PubChem. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate. [Link]

- Google Patents.

-

PubMed. [Application of methyl in drug design]. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

- 1. Methyl 4-hydroxyphenylacetate ReagentPlus , 99 14199-15-6 [sigmaaldrich.com]

- 2. Methyl 2-(2-fluoro-4-hydroxyphenyl)acetate [myskinrecipes.com]

- 3. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.se [fishersci.se]

- 6. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: A Technical Guide

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structural integrity and purity are paramount for the successful development of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this important chemical entity.

The strategic placement of the fluorine atom and the hydroxyl and methyl acetate groups on the phenyl ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming the identity and purity of the compound, as well as for monitoring reaction progress during its synthesis.

Molecular Structure and Key Features

The molecular structure of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is foundational to interpreting its spectroscopic data. The interplay between the electron-withdrawing fluorine atom, the electron-donating hydroxyl group, and the ester functionality dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 2. General workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.

-

Background Scan: Perform a background scan to subtract the atmospheric and instrument absorbances.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

Due to the lack of a specific publication containing all the experimental data for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, this reference section provides authoritative sources on the principles of spectroscopic techniques and general chemical information.

-

PubChem - National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-depth Technical Guide to the Solubility of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Organic Solvents

Introduction

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a phenolic compound of significant interest in pharmaceutical research and development. Its molecular structure, featuring a hydroxyl group, a fluorine atom, and a methyl ester, imparts a unique combination of polarity and lipophilicity. Understanding the solubility of this compound in various organic solvents is paramount for a multitude of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate, offering valuable insights for researchers, scientists, and drug development professionals.

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the importance of solubility in oral drug absorption.[2][3][4] A drug must be in a dissolved state to be absorbed across biological membranes.[1] Therefore, a thorough understanding of the solubility profile of a compound like methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a fundamental prerequisite for its advancement as a potential drug candidate.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly contributing to the molecule's polarity and its ability to interact with polar solvents.[5][6][7] The fluorine atom, being highly electronegative, introduces a dipole moment, further enhancing polarity. The ester group (-COO-CH₃) also contributes to the overall polarity.

-

Non-Polar Moiety: The benzene ring and the methyl group constitute the non-polar, lipophilic portion of the molecule.

Predicted Solubility:

Based on the principle of "like dissolves like," methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is expected to exhibit the following solubility profile:

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents capable of hydrogen bonding (protic), such as methanol, ethanol, and other short-chain alcohols, are predicted to be excellent solvents for this compound.[8][9][10][11][12] Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should also effectively solvate the molecule due to dipole-dipole interactions.

-

Moderate Solubility in Less Polar Solvents: Solvents with intermediate polarity, such as ethyl acetate and dichloromethane, are expected to show moderate solvating power.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents for this compound due to the dominance of the polar functional groups.

The interplay between the polar hydroxyl and fluoro groups and the non-polar phenyl ring will ultimately govern the precise solubility in a given solvent.[6]

Data on Structurally Similar Compounds

To further inform our predictions, we can examine the properties of analogous compounds:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |

| Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | C₉H₈F₂O₃ | 202.15 | 1.6 | Increased fluorination may slightly decrease polarity compared to the target compound.[13] |

| Methyl 4-hydroxyphenyl acetate | C₉H₁₀O₃ | 166.17 | 1.23 | Lacks the fluoro group, making it slightly less polar than the target compound. Estimated water solubility is 9880 mg/L.[14] |

| 3-Fluoro-4-hydroxyphenylacetic acid | C₈H₇FO₃ | 170.14 | - | The free carboxylic acid is expected to be more polar and have different solubility than the methyl ester.[15][16] |

This data suggests that the target compound will have a LogP value in the range of 1-2, indicating a balance of hydrophilic and lipophilic character.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Recommended Experimental Workflow

The following diagram illustrates a robust workflow for solubility determination:

Caption: Experimental workflow for determining the solubility of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.[3][17]

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline methyl 2-(3-fluoro-4-hydroxyphenyl)acetate to a series of vials, each containing a known volume of a different organic solvent.

-

The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C for drug development studies) using a shaker or rotator.[3][17]

-

Equilibration time can vary, but 24 to 72 hours is often sufficient for most organic compounds. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a sufficient period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Construct a calibration curve using standard solutions of known concentrations of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed.[18][19]

| Descriptive Term | Parts of Solvent Required per Part of Solute |

| Very soluble | Less than 1 |

| Freely soluble | From 1 to 10 |

| Soluble | From 10 to 30 |

| Sparingly soluble | From 30 to 100 |

| Slightly soluble | From 100 to 1,000 |

| Very slightly soluble | From 1,000 to 10,000 |

| Practically insoluble | 10,000 and over |

Table adapted from USP and BP solubility criteria.[1]

Logical Framework for Solvent Selection

The choice of solvents for solubility screening should be guided by a logical framework that covers a range of polarities and chemical functionalities.

Caption: Logical framework for selecting solvents for solubility studies.

Safety Considerations

When handling methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and organic solvents, it is imperative to adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for the target compound is not provided, data from similar compounds suggest the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20][21][22][23]

-

Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[20][23]

-

Handling: Avoid contact with skin and eyes.[20][22][23] In case of contact, rinse thoroughly with water.[22][23]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in organic solvents. By leveraging an understanding of its physicochemical properties, employing robust experimental methodologies like the shake-flask method, and adhering to rigorous safety standards, researchers can generate the critical solubility data needed to advance their research and development objectives. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for informed decision-making in a scientific setting.

References

-

(PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]

-

BCS Guideline for solubility and Dissolution.pptx - Slideshare. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Solubility of phenolic compounds: Significance and symbolism. Available at: [Link]

-

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3 | CID 59627711 - PubChem. Available at: [Link]

-

Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF - ResearchGate. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]

-

Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PubMed Central. Available at: [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - MDPI. Available at: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

-

Polarity and Solubility of Organic Compounds. Available at: [Link]

-

FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

-

Safety Data Sheet - SynZeal. Available at: [Link]

-

Methyl 2-(2,3-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3 | CID 91755212 - PubChem. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

How do functional groups affect solubility in organic compounds? - TutorChase. Available at: [Link]

-

Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning | ACS Applied Polymer Materials. Available at: [Link]

-

How does the solubility of gases in fluids change when the fluid is question is a hydroxyl molecule? How does the addition of hydroxyl groups to the organic molecule affect this solubility? - Quora. Available at: [Link]

-

methyl 4-hydroxyphenyl acetate, 14199-15-6 - The Good Scents Company. Available at: [Link]

-

Methyl (4-hydroxy-3-methylphenyl)acetate | CAS#:64360-47-0 | Chemsrc. Available at: [Link]

-

458-09-3 3-Fluoro-4-Hydroxyphenylacetic Acid 3-氟-4-羟基苯乙酸. Available at: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCS Guideline for solubility and Dissolution.pptx [slideshare.net]

- 3. fda.gov [fda.gov]

- 4. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. tutorchase.com [tutorchase.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 10. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 2-(3,5-difluoro-4-hydroxyphenyl)acetate | C9H8F2O3 | CID 59627711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. methyl 4-hydroxyphenyl acetate, 14199-15-6 [thegoodscentscompany.com]

- 15. 458-09-3 3-Fluoro-4-Hydroxyphenylacetic Acid 3-氟-4-羟基苯乙酸 -Win-Win Chemical [win-winchemical.com]

- 16. 458-09-3|3-Fluoro-4-hydroxyphenylacetic acid|BLD Pharm [bldpharm.com]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries | MDPI [mdpi.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. synzeal.com [synzeal.com]

- 21. tcichemicals.com [tcichemicals.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Phenolic Intermediates

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa. Within this context, methyl 2-(3-fluoro-4-hydroxyphenyl)acetate emerges as a pivotal, yet elegantly simple, building block. Its structure combines a reactive ester functionality with a fluorinated phenolic ring, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of novel therapeutics.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

IUPAC Name and Synonyms

The unequivocally correct International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-(3-fluoro-4-hydroxyphenyl)acetate .

Common synonyms encountered in chemical literature and supplier catalogs include:

-

(3-Fluoro-4-hydroxyphenyl)acetic acid methyl ester

-

Methyl (3-fluoro-4-hydroxyphenyl)acetate

Chemical Structure

The two-dimensional structure of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is depicted below. It features a benzene ring substituted at position 1 with a carboxymethyl group, at position 3 with a fluorine atom, and at position 4 with a hydroxyl group.

The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the acetate side chain significantly influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a compound's physical and spectroscopic properties is paramount for its application in synthesis and for quality control.

Physicochemical Properties

The key physicochemical data for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 79280-92-5 | AA Blocks[1] |

| Molecular Formula | C₉H₉FO₃ | AA Blocks[1] |

| Molecular Weight | 184.16 g/mol | AA Blocks[1] |

| Physical Form | White to yellow semi-solid or solid | Sigma-Aldrich |

| Boiling Point | 90-93 °C at 13.3 Torr | Matrix Scientific |

| Purity | Typically ≥95% | Sigma-Aldrich |

Note: Some properties, like melting point, are not consistently reported and may vary based on purity.

Spectroscopic Data

While a publicly available, peer-reviewed full set of spectra for this specific compound is not readily found, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds. For rigorous identification, experimental data should be acquired.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons of the acetate group, and the methyl (-CH₃) protons of the ester. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling visible for the fluorinated carbon), the methylene carbon, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group, a strong C=O stretching absorption for the ester carbonyl, and C-F stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

The most common and direct route to methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3)[2].

The Fischer Esterification: A Time-Tested Reaction

The Fischer esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, which also serves as the solvent.

Experimental Protocol: Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

The following is a detailed, self-validating protocol for the synthesis of the title compound, adapted from standard Fischer esterification procedures.

Materials:

-

3-Fluoro-4-hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-hydroxyphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol% relative to the carboxylic acid). Caution: The addition of sulfuric acid to methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the methanol under reduced pressure using a rotary evaporator. c. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale and Workflow Visualization

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product.

Diagram 1. Workflow for the Synthesis of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Applications in Drug Discovery and Development

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the ester, hydroxyl, and fluoro groups provides multiple points for further chemical modification.

While specific, high-profile examples in launched drugs are not widely publicized for such a fundamental building block, its utility can be inferred from its structural motifs present in various patented compounds and research programs. Fluorinated phenolic compounds are known to be key components in the development of:

-

Enzyme Inhibitors: The phenolic hydroxyl can act as a hydrogen bond donor, interacting with active sites of enzymes, while the fluoro-substituent can enhance binding affinity.

-

Receptor Modulators: This scaffold can be elaborated to create ligands for a variety of receptors, where the substitution pattern on the phenyl ring is crucial for selectivity and potency.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the biological activity and metabolic stability of herbicides and pesticides[2].

The true value of this compound lies in its role as a starting material, allowing for the efficient construction of more complex molecular architectures with desirable pharmacological properties.

Conclusion

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate stands as a testament to the principle that simple, well-designed molecules can have a profound impact on the development of complex and life-changing technologies. Its straightforward synthesis, combined with the strategic placement of key functional groups, makes it an indispensable tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its chemical identity, synthesis, and potential applications, underscoring its significance as a versatile building block in the ongoing quest for novel and effective chemical entities.

References

- AA Blocks. 79280-92-5 | MFCD18399290 | Methyl (3-fluoro-4-hydroxyphenyl)

- Matrix Scientific. Safety Data Sheet: Methyl (3-fluoro-4-hydroxyphenyl)acetate.

- Sigma-Aldrich. Methyl (3-fluoro-4-hydroxyphenyl)

- Fisher Scientific. 3-Fluoro-4-hydroxyphenylacetic acid, 98%. Fisher Scientific Website.

- MySkinRecipes. Methyl 2-(2-fluoro-4-hydroxyphenyl)

Sources

Fluorinated Hydroxyphenylacetates: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of a specific, highly influential subclass: fluorinated hydroxyphenylacetates. We will explore the historical context of their discovery, delve into the evolution of synthetic methodologies with a focus on causality and experimental rationale, and examine their critical role as metabolites and versatile building blocks in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical scaffold.

Introduction: The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a deliberate and strategic decision. Owing to its small size (van der Waals radius of 1.47 Å) and extreme electronegativity (3.98 on the Pauling scale), fluorine imparts unique properties to a parent molecule.[1] When bound to carbon, it forms the strongest single bond in organic chemistry, a feature that medicinal chemists leverage to enhance a variety of pharmacokinetic and physicochemical properties.[]

Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" at susceptible positions on an aromatic ring can significantly increase a drug's half-life and bioavailability.[3][4][5]

-

Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state at physiological pH.[][6] This influences solubility, membrane permeability, and receptor binding affinity.

-

Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including dipole-dipole and hydrogen bonds, with protein targets. In some cases, it can enhance binding affinity and selectivity.[1][7][8]

The hydroxyphenylacetic acid scaffold is itself a common motif in nature, often appearing as a metabolite of flavonoids and other polyphenols.[9][10][11] The combination of this biocompatible core with the unique properties of fluorine created a class of compounds—fluorinated hydroxyphenylacetates—with significant potential as both biologically active molecules and critical synthetic intermediates.

Historical Context and Discovery

The field of organofluorine chemistry began in the 19th century, long before the isolation of elemental fluorine.[12][13] Early syntheses, such as the preparation of fluoromethane by Dumas and Péligot in 1835 and benzoyl fluoride by Alexander Borodin in 1862, laid the groundwork for future discoveries.[14] However, the routine and predictable synthesis of complex fluorinated aromatics remained a significant challenge for decades.

The true value of fluorine in pharmaceuticals wasn't realized until the mid-20th century. The introduction of fludrocortisone in 1954, a corticosteroid with a fluorine atom at the 9α-position, marked a turning point, demonstrating that fluorination could dramatically enhance biological activity.[1][15] This discovery spurred further research into fluorinated organic molecules.

The discovery of specific fluorinated hydroxyphenylacetates is less a single "eureka" moment and more an outcome of the growing appreciation for fluorine in drug design and the parallel development of analytical techniques capable of identifying drug metabolites. Compounds like 3-fluoro-4-hydroxyphenylacetic acid emerged in scientific literature primarily in the context of being key metabolites of more complex pharmaceutical compounds or as purpose-built synthetic building blocks for creating new active pharmaceutical ingredients (APIs). Their history is intrinsically linked to the advancement of synthetic fluorination techniques.

Core Synthetic Strategies: An In-Depth Technical Analysis

The synthesis of fluorinated hydroxyphenylacetates, particularly those with specific substitution patterns, requires careful strategic planning. The primary challenge lies in the controlled introduction of a fluorine atom onto an electron-rich phenolic ring system without undesirable side reactions.

Electrophilic Fluorination of Phenol Derivatives

A dominant strategy for synthesizing these compounds involves the direct fluorination of a protected 4-hydroxyphenylacetic acid derivative. This approach leverages modern electrophilic fluorinating agents, which act as a source of "F+".

Causality Behind the Experimental Choices:

-

Phenol Protection: The hydroxyl group of 4-hydroxyphenylacetic acid is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack. However, it is also acidic and can react with bases or interfere with certain reagents. Therefore, it is often protected, commonly as a methyl ether (anisole derivative), to temper its reactivity and improve solubility in organic solvents.

-

Electrophilic Reagent Selection: Early methods using elemental fluorine (F₂) were often explosive and non-selective.[14] The development of N-F reagents, such as Selectfluor® (F-TEDA-BF₄), provided a stable, safe, and effective alternative.[16][17] These reagents are crystalline solids that are easy to handle and deliver a single fluorine atom with high predictability.

-

Reaction Control: The fluorination of activated rings can be highly exothermic and lead to multiple fluorination products. The reaction is typically run at low temperatures with slow addition of the fluorinating agent to maintain control and maximize the yield of the desired mono-fluorinated product. The regioselectivity (fluorine adding ortho to the hydroxyl/ether group) is directed by the powerful activating nature of the oxygen substituent.

Detailed Experimental Protocol: Synthesis of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate

This protocol describes a representative electrophilic fluorination followed by esterification, a common route to a stable precursor.

-

Starting Material: 4-Methoxyphenylacetic acid.

-

Step 1: Esterification:

-

Dissolve 4-methoxyphenylacetic acid (1.0 eq) in methanol (MeOH).

-

Add a catalytic amount of sulfuric acid (H₂SO₄).

-

Reflux the mixture for 4-6 hours until TLC or LC-MS analysis indicates complete conversion.

-

Cool the reaction, neutralize with a weak base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl 2-(4-methoxyphenyl)acetate.

-

-

Step 2: Electrophilic Fluorination:

-

Dissolve the methyl 2-(4-methoxyphenyl)acetate (1.0 eq) in a suitable solvent like acetonitrile (CH₃CN).

-

Cool the solution to 0°C in an ice bath.

-

Add Selectfluor® (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(3-fluoro-4-methoxyphenyl)acetate.

-

-

Step 3: Deprotection (Optional): The methyl ether can be cleaved using reagents like boron tribromide (BBr₃) to yield the final 3-fluoro-4-hydroxyphenylacetic acid, and the methyl ester can be hydrolyzed using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.[18]

Caption: A common synthetic workflow for 3-fluoro-4-hydroxyphenylacetic acid.

Deoxyfluorination of Phenols

An alternative and powerful modern technique is the direct conversion of a phenolic hydroxyl group to a fluorine atom, known as deoxyfluorination. This method avoids the need for multi-step protection-deprotection sequences.

Causality Behind the Experimental Choices:

-

Reagent Innovation: This chemistry was enabled by the development of specialized deoxyfluorination reagents like PhenoFluor™. These reagents activate the phenol's C-O bond, making it susceptible to nucleophilic attack by a fluoride ion.[19]

-

Mechanism: The reaction is thought to proceed through the formation of an intermediate where the phenol oxygen is converted into a good leaving group. Subsequent SₙAr (nucleophilic aromatic substitution) by fluoride displaces this group to form the C-F bond.[20][21] This mechanism is particularly effective for phenols with electron-withdrawing groups, but newer reagents and conditions have expanded the scope to electron-rich systems.[20][21]

-

Advantages: This method is often more direct and can be applied later in a synthetic sequence ("late-stage fluorination"), which is highly valuable in drug discovery for rapidly creating analogues.

Biological Significance and Applications

Fluorinated hydroxyphenylacetates are not merely laboratory curiosities; they hold significant biological relevance.

Role as Drug Metabolites

One of the most prominent roles of these compounds is as metabolites of larger, more complex drugs. The metabolic machinery of the body, particularly the liver, often works to break down foreign compounds (xenobiotics) into more polar, water-soluble forms that can be easily excreted. Aromatic hydroxylation followed by further oxidation or cleavage is a common metabolic pathway.

For example, 3-fluoro-4-hydroxyphenylacetic acid is a known human metabolite of complex pharmaceutical agents. Its detection in urine or plasma is a key indicator that the parent drug has been absorbed and is being processed by the body. Understanding these metabolic pathways is a mandatory part of drug development, as metabolites must be synthesized and tested for their own potential activity or toxicity.

Caption: Simplified metabolic conversion of a parent drug to a key metabolite.

Versatile Synthetic Building Blocks

Beyond their role as metabolites, fluorinated hydroxyphenylacetates are valuable building blocks (synthons) for the construction of more complex molecules. The carboxylic acid handle allows for a wide range of chemical transformations, including:

-

Amide bond formation

-

Esterification

-

Reduction to alcohols

-

Conversion to other functional groups

This versatility allows chemists to incorporate the fluorinated hydroxyphenyl motif into larger scaffolds to leverage the beneficial properties of fluorine.

Biological Activity

While often considered metabolites, some hydroxyphenylacetic acids and their derivatives exhibit intrinsic biological activity. For instance, the non-fluorinated parent compound, 3-hydroxyphenylacetic acid (3-HPAA), is a gut microbiota metabolite of flavonoids that has been shown to have vasorelaxant and blood pressure-lowering effects.[9][11] The fluorinated analogue, 3-fluoro-4-hydroxyphenylacetic acid, has been investigated for its interactions with various neurotransmitter systems, including serotonergic and dopaminergic receptors.[22] Another isomer, 4-fluoro-3-hydroxyphenylacetic acid, is described as a precursor to dopamine.[23]

Table 1: Physicochemical and Biological Data for Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Biological Context |

| 3-Fluoro-4-hydroxyphenylacetic acid | 458-09-3 | C₈H₇FO₃ | 170.14 | Drug metabolite; interacts with serotonin and dopamine receptors.[22][24][25][26] |

| 4-Fluoro-3-hydroxyphenylacetic acid | 825-91-2 | C₈H₇FO₃ | 170.14 | Precursor to dopamine.[23] |

| 3-Hydroxyphenylacetic acid | 621-37-4 | C₈H₈O₃ | 152.15 | Flavonoid metabolite; vasorelaxant activity.[9][11][27] |

Conclusion and Future Outlook

The history of fluorinated hydroxyphenylacetates is a microcosm of the broader evolution of organofluorine chemistry. From challenging synthetic targets to readily accessible building blocks, their journey reflects significant advances in chemical methodology. Today, they are indispensable tools for drug discovery, enabling chemists to fine-tune the metabolic stability, pharmacokinetics, and potency of new therapeutic agents.

The future will likely see the development of even more sophisticated and selective fluorination techniques, including late-stage C-H fluorination, that will further simplify the synthesis of these and other complex fluorinated molecules. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, the rational design of drugs incorporating these valuable scaffolds will continue to be a highly productive and essential area of research.

References

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. ResearchGate. Available at: [Link]

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PubMed. Available at: [Link]

-

Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. National Institutes of Health (NIH). Available at: [Link]

-

Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv, Cambridge Open Engage. Available at: [Link]

-

3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. MDPI. Available at: [Link]

-

Historic Fluorine Discovery. Technology Networks. Available at: [Link]

-

Organofluorine chemistry. Wikipedia. Available at: [Link]

-

The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis. National Institutes of Health (NIH). Available at: [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. ResearchGate. Available at: [Link]

-

3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3. PubChem. Available at: [Link]

-

Electrophilic fluorination. Wikipedia. Available at: [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]

- Process for the preparation of fluorophenylacetic acids and derivatives thereof. Google Patents.

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available at: [Link]

-

Deoxyfluorination of Phenols. Harvard University. Available at: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]

-

Deoxyfluorination of Phenols. Organic Chemistry Portal. Available at: [Link]

-

3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. PubMed. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]

-

Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health (NIH). Available at: [Link]

-

Overview on the history of organfluorine chemistry from the viewpoint of material industry. ResearchGate. Available at: [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. Available at: [Link]

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. Google Patents.

-

3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 18. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 19. Deoxyfluorination of Phenols [organic-chemistry.org]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biosynth.com [biosynth.com]

- 23. 3D-FF83465 - 4-fluoro-3-hydroxyphenylacetic-acid | 31338-6… [cymitquimica.com]

- 24. 3-Fluoro-4-hydroxyphenylacetic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 25. chemscene.com [chemscene.com]

- 26. 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice through GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffolding in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This technical guide delves into the multifaceted role of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate , a key building block that embodies the principles of fluorine chemistry in drug discovery. While not always a direct starting material for a marketed drug, its structural motif is of significant interest and is implicated in the synthesis of potent modulators of critical biological targets, most notably the Peroxisome Proliferator-Activated Receptors (PPARs). Furthermore, the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid, has been identified as a significant metabolite of other biologically active molecules, highlighting its relevance in understanding drug metabolism and pharmacokinetics.

This guide will provide a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate and its derivatives, offering valuable insights for researchers engaged in the design and development of next-generation therapeutics.

Physicochemical Properties and Synthesis

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is a white to off-white crystalline solid with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| CAS Number | 79280-92-5 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in methanol, ethanol, and other common organic solvents |

Synthetic Approach: A General Overview

The synthesis of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate can be achieved through several synthetic routes, often starting from commercially available fluorinated phenols. A common strategy involves the esterification of the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid. The acid itself can be prepared through various methods, including the Willgerodt-Kindler reaction of a suitably substituted acetophenone or via ortho-lithiation of a protected fluorophenol followed by carboxylation.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

The Role in Medicinal Chemistry: A Gateway to Modulating Nuclear Receptors

The 3-fluoro-4-hydroxyphenylacetic acid scaffold is a valuable pharmacophore in the design of ligands for nuclear receptors, a superfamily of proteins that regulate gene expression in response to small molecule binding. Of particular interest is the role of this scaffold in the development of agonists for the Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs): Therapeutic Targets for Metabolic Diseases

The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation.

-

PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle. Its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrates, a class of drugs used to treat dyslipidemia, are PPARα agonists.

-

PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization. The thiazolidinedione class of drugs (e.g., pioglitazone) are PPARγ agonists used in the treatment of type 2 diabetes.

-

PPARδ: Ubiquitously expressed and involved in fatty acid oxidation, energy homeostasis, and inflammation. PPARδ agonists have shown potential in treating metabolic syndrome, obesity, and atherosclerosis.

The general signaling pathway for PPAR activation is illustrated below:

Caption: Simplified PPAR signaling pathway.

Application in the Synthesis of PPARδ Agonists

While a direct synthesis of a marketed drug from methyl 2-(3-fluoro-4-hydroxyphenyl)acetate is not prominently documented, a Chinese patent (CN1882533A) discloses the use of substituted (4-hydroxyphenyl)acetic acids, including the 3-fluoro derivative, as starting materials for the synthesis of potent PPARδ agonists. The general synthetic strategy involves the methylation of the carboxylic acid to the corresponding methyl ester, followed by a series of reactions to introduce the pharmacophoric side chain that confers PPARδ activity and selectivity.

The key steps in this synthetic approach are:

-

Esterification: Conversion of 3-fluoro-4-hydroxyphenylacetic acid to methyl 2-(3-fluoro-4-hydroxyphenyl)acetate. This protects the carboxylic acid and allows for selective modification of the phenolic hydroxyl group.

-

O-Alkylation: The phenolic hydroxyl group is alkylated with a suitable electrophile, often a haloalkyl derivative containing a masked functional group for subsequent elaboration.

-

Side Chain Elaboration: The introduced side chain is further modified to incorporate the structural features required for potent PPARδ agonism. This often involves the construction of a thiazole or oxazole ring system.

-

Saponification: Finally, the methyl ester is hydrolyzed back to the carboxylic acid, which is often a key feature for binding to the PPAR ligand-binding domain.

This synthetic strategy underscores the importance of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate as a versatile intermediate that allows for the controlled and sequential introduction of key structural motifs required for biological activity.

Metabolic Significance: The Formation of 3-Fluoro-4-hydroxyphenylacetic Acid in Vivo

Beyond its role as a synthetic building block, the corresponding carboxylic acid, 3-fluoro-4-hydroxyphenylacetic acid (FPAC), has been identified as a major metabolite of 6-[18F]fluoro-L-m-tyrosine (FMT).[1] FMT is a radiotracer used in positron emission tomography (PET) to visualize and quantify the integrity of the presynaptic dopaminergic system in the brain.

In vivo microdialysis studies in rats have shown that following the administration of FMT, the concentration of its metabolite, FPAC, in the striatum is approximately ten-fold higher than that of the parent compound.[1] This heavy metabolism of FMT to FPAC, and the subsequent retention of FPAC in the brain, are believed to contribute significantly to the PET signal observed in dopaminergic brain regions.[1]

This metabolic pathway highlights another critical aspect of the 3-fluoro-4-hydroxyphenylacetic acid scaffold in medicinal chemistry: its role in the pharmacokinetic and pharmacodynamic properties of parent drug molecules. Understanding the formation and disposition of such metabolites is crucial for interpreting the results of preclinical and clinical studies, as well as for designing drugs with optimized metabolic profiles.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of 3-Fluoro-4-hydroxyphenylacetic Acid

Objective: To synthesize methyl 2-(3-fluoro-4-hydroxyphenyl)acetate from 3-fluoro-4-hydroxyphenylacetic acid.

Materials:

-

3-Fluoro-4-hydroxyphenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 3-fluoro-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure methyl 2-(3-fluoro-4-hydroxyphenyl)acetate.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of a methyl ester singlet in the ¹H NMR spectrum are indicative of a successful reaction.

Conclusion and Future Perspectives

Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block, particularly in the synthesis of modulators of nuclear receptors like PPARs, highlights the importance of fluorinated phenylacetic acid scaffolds in modern drug discovery. The strategic placement of the fluorine atom and the presence of both a reactive phenolic hydroxyl group and a modifiable ester moiety provide medicinal chemists with a powerful tool for creating diverse chemical libraries and optimizing the properties of lead compounds.

Furthermore, the identification of its corresponding carboxylic acid as a major metabolite of a PET tracer underscores the broader relevance of this chemical entity in understanding the in vivo fate of xenobiotics. As our understanding of the intricate roles of nuclear receptors in health and disease continues to expand, it is anticipated that building blocks such as methyl 2-(3-fluoro-4-hydroxyphenyl)acetate will continue to play a pivotal role in the development of novel therapeutics for a wide range of human ailments. The continued exploration of new synthetic routes to this and related compounds, as well as the design of novel therapeutic agents based on this scaffold, remains a promising avenue for future research in medicinal chemistry.

References

- CN1882533A - 4-((phenoxyalkyl)thio)

- Patent 0046270 - Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them. (URL: not provided in search results)

-

An in Vivo Microdialysis Study of Striatal 6-[18F]fluoro-L-m-tyrosine Metabolism - PubMed. (URL: [Link])

Sources

The Strategic deployment of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate in Modern Pharmaceutical Synthesis: A Technical Guide

Introduction: The Understated Importance of Fluorinated Building Blocks

In the intricate tapestry of pharmaceutical development, the selection of foundational chemical motifs is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of molecular building blocks, fluorinated phenylacetic acid derivatives have emerged as particularly valuable assets. This guide focuses on a specific, highly strategic scaffold: methyl 2-(3-fluoro-4-hydroxyphenyl)acetate . While seemingly a simple aromatic ester, its true value lies in the nuanced interplay of its constituent functional groups—the reactive ester, the nucleophilic phenol, and the strategically placed fluorine atom. This combination offers medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and overall therapeutic potential.[1][2]

This technical guide will provide an in-depth exploration of methyl 2-(3-fluoro-4-hydroxyphenyl)acetate as a pivotal intermediate in pharmaceutical synthesis. We will dissect its synthesis, explore its application in the construction of complex active pharmaceutical ingredients (APIs), and elucidate the chemical rationale that underpins its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated building blocks in their synthetic campaigns.

Core Characteristics of Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

To fully appreciate the utility of this building block, a foundational understanding of its chemical and physical properties is essential.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | [1] |

| Molecular Weight | 184.16 g/mol | [1] |

| CAS Number | 79280-92-5 | N/A |

| Appearance | Off-white to light yellow solid | N/A |

| Boiling Point | 280.2±25.0°C at 760 mmHg | [1] |

The key structural features that dictate the reactivity and utility of this molecule are:

-

The Phenylacetic Acid Core: This motif is a well-established pharmacophore found in a variety of drugs, notably non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

-

The Phenolic Hydroxyl Group: This group serves as a versatile synthetic handle for etherification reactions, a common strategy for introducing extended side chains that can modulate solubility and target engagement.

-

The Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further opportunities for molecular diversification.

-

The Fluorine Atom: The strategic placement of a fluorine atom ortho to the hydroxyl group and meta to the acetic acid moiety is the most critical feature. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties by:

-

Altering Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the phenolic proton, influencing its ionization state at physiological pH.

-

Enhancing Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.[2]

-